molecular formula C8H5NO2S2 B2558157 2-(Thiophen-2-yl)-1,3-thiazole-5-carboxylic acid CAS No. 933760-21-5

2-(Thiophen-2-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B2558157
CAS No.: 933760-21-5
M. Wt: 211.25
InChI Key: CODFJGNBJOPGQV-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features both thiophene and thiazole rings These rings are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a thiophene derivative and a thiazole precursor under acidic or basic conditions. For example, the reaction of thiophene-2-carboxylic acid with thioamide in the presence of a dehydrating agent can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated derivatives and substituted thiophenes or thiazoles.

Scientific Research Applications

2-(Thiophen-2-yl)-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiazole-5-carboxylic acid
  • 2-(Thiophen-2-yl)thiazole

Uniqueness

2-(Thiophen-2-yl)-1,3-thiazole-5-carboxylic acid is unique due to the combination of thiophene and thiazole rings, which confer distinct electronic and biological properties

Properties

IUPAC Name

2-thiophen-2-yl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S2/c10-8(11)6-4-9-7(13-6)5-2-1-3-12-5/h1-4H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODFJGNBJOPGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=C(S2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933760-21-5
Record name 2-(thiophen-2-yl)-1,3-thiazole-5-carboxylic acid
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